6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine
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Overview
Description
6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.2988 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an amine group and a morpholine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-methylmorpholin-4-yl)ethylamine with 3-bromopyridine under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylmorpholin-4-yl)ethylamine
- 3-bromopyridine
- N-methylmorpholine
Uniqueness
6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine is unique due to its combination of a pyridine ring and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1697917-38-6 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
6-[2-(2-methylmorpholin-4-yl)ethyl]pyridin-3-amine |
InChI |
InChI=1S/C12H19N3O/c1-10-9-15(6-7-16-10)5-4-12-3-2-11(13)8-14-12/h2-3,8,10H,4-7,9,13H2,1H3 |
InChI Key |
XCJDTGCTWUALKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)CCC2=NC=C(C=C2)N |
Purity |
95 |
Origin of Product |
United States |
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